molecular formula C14H26N2O5 B2962447 ethyl (3Z)-3-({2-[(E)-(4-ethoxy-4-oxobutan-2-ylidene)amino]ethyl}imino)butanoate hydrate CAS No. 1798415-80-1

ethyl (3Z)-3-({2-[(E)-(4-ethoxy-4-oxobutan-2-ylidene)amino]ethyl}imino)butanoate hydrate

Cat. No.: B2962447
CAS No.: 1798415-80-1
M. Wt: 302.371
InChI Key: PZWUZMLHMQANHD-GVWAAWDCSA-N
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Description

Ethyl (3Z)-3-({2-[(E)-(4-ethoxy-4-oxobutan-2-ylidene)amino]ethyl}imino)butanoate hydrate is a useful research compound. Its molecular formula is C14H26N2O5 and its molecular weight is 302.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of chiral alcohols, which are significant in the production of hypercholesterolemia drugs. This application is demonstrated through the conversion of ethyl 4-chloro-3-oxo butanoate into (S)-4-chloro-3-hydroxy butanoate by yeast reductase, highlighting its role in producing enantiomerically pure substances vital for pharmaceuticals (Jung et al., 2012). Similarly, its derivatization through condensation reactions with various ketones and aldehydes underlines its versatility in creating diverse molecular structures, contributing to the field of organic synthesis and medicinal chemistry (Bagrov, 2001).

Crystal Structure Analysis

Research on the compound includes detailed analysis of crystal structures, providing insights into the arrangement of molecules and their interactions within a solid state. This area is crucial for understanding the physical properties of materials and for designing drugs with desired solubility and stability profiles. Studies involving polymorphic forms of related compounds highlight the importance of crystallography in pharmaceutical development, where different forms can exhibit varied drug release characteristics (Vogt et al., 2013).

Pharmaceutical Intermediates

The applications extend to the preparation of intermediates for drug synthesis, showcasing the compound's role in the development of therapeutic agents. For instance, the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using Saccharomyces cerevisiae reductase for the production of hypercholesterolemia drugs emphasizes its utility in generating key building blocks for medical treatments (Jung et al., 2010).

Properties

IUPAC Name

ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.H2O/c1-5-19-13(17)9-11(3)15-7-8-16-12(4)10-14(18)20-6-2;/h5-10H2,1-4H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWUZMLHMQANHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NCCN=C(C)CC(=O)OCC)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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